molecular formula C10H9N3O2S B100309 2-Benzenesulfonamidopyrimidine CAS No. 16699-12-0

2-Benzenesulfonamidopyrimidine

Cat. No. B100309
CAS RN: 16699-12-0
M. Wt: 235.26 g/mol
InChI Key: HLBLNLYCFFWMFF-UHFFFAOYSA-N
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Description

2-Benzenesulfonamidopyrimidine derivatives are a class of compounds that have been extensively studied due to their diverse biological activities, including their role as carbonic anhydrase inhibitors, which are relevant in the treatment of conditions such as glaucoma . These compounds are also investigated for their hypoglycemic activities, indicating potential applications in diabetes management . The molecular structure of these derivatives often includes a pyrimidine ring substituted with a benzenesulfonamide group, which is crucial for their biological function .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of various moieties to confer additional properties, such as flexibility or enhanced biological activity. For instance, the incorporation of phenyl-1,2,3-triazole moieties into benzenesulfonamide compounds has been reported, with the insertion of linkers like ether, thioether, and amino types . Another approach includes the O-benzenesulfonylation of pyrimidin-4-ol derivatives to obtain crystalline organic compounds . Additionally, the synthesis of thiopyrimidine-benzenesulfonamide conjugates has been described, utilizing a molecular hybridization strategy that combines different functional groups to target specific isoforms of carbonic anhydrase .

Molecular Structure Analysis

The molecular structure of 2-benzenesulfonamidopyrimidine derivatives has been elucidated using various analytical techniques. Single-crystal X-ray diffraction (SC-XRD) analysis has provided unambiguous structural interpretations of these compounds . Theoretical studies, including density functional theory (DFT) and time-dependent DFT, have been employed to understand the natural bond orbitals, frontier molecular orbitals, and non-linear optical properties of these molecules . These studies have shown that hydrogen bonding plays a significant role in the stabilization of the molecular structure in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of 2-benzenesulfonamidopyrimidine derivatives has been explored in various contexts. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, demonstrating the versatility of benzenesulfonamide derivatives in synthetic chemistry . Additionally, the formation of ionic and molecular complexes through non-covalent interactions has been reported, indicating the ability of these compounds to engage in supramolecular chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzenesulfonamidopyrimidine derivatives are closely related to their molecular structure and the nature of their substituents. The crystalline nature of these compounds and their supramolecular networks are influenced by noncovalent interactions such as hydrogen bonding . Theoretical calculations have provided insights into the electronic properties and reactivity indices of these molecules, which are important for understanding their biological activities . The solvent-free synthesis of related compounds, such as benzopyranopyrimidines, highlights the potential for green chemistry approaches in the preparation of benzenesulfonamide derivatives .

Scientific Research Applications

1. Quantitative Structure-Activity Relationship Studies

Quantitative structure-activity relationship studies on 2-benzenesulfonamidopyrimidines have shown correlations between hydrophobic forces, electronic parameters, and biological responses. This suggests a charge-controlled fixation of these molecules to the receptor, which is important for understanding the hypoglycemic activity of sulfonamides (Seydel, Ahrens, & Losert, 1975).

2. Acidity Constants and Tautomeric Forms

Research on the acidity constants of 2-benzenesulfonamidopyrimidines, along with other related compounds, helps in understanding the effects of substituents on pK values. This research indicates the existence of tautomeric forms in some substances, which is crucial for understanding their chemical behavior (Willi & Meier, 1956).

3. Role in Treating Cerebral Vasospasm

2-Benzenesulfonamidopyrimidine has been studied for its role in preventing cerebral vasospasm caused by subarachnoid hemorrhage. This research supports its potential use in treating vasospasm in humans (Zuccarello et al., 1996).

4. Carbonic Anhydrase Inhibition and Antitumor Potential

Studies have shown that benzenesulfonamide derivatives containing 2-benzenesulfonamidopyrimidine are potent inhibitors of carbonic anhydrase isoforms. This inhibition is particularly significant for tumor-associated isoforms, indicating a potential antitumor effect of these compounds (Esteves et al., 2010).

5. Antimicrobial Properties

Hybrid molecules between benzenesulfonamides and 2-benzenesulfonamidopyrimidine exhibit moderate antibacterial properties against gram-positive bacteria and antifungal properties against yeasts and dermatophytes. This highlights their potential use as antimicrobial agents (Zani et al., 2009).

6. Reductive Deamination in Animal Metabolism

The compound plays a role in the reductive deamination of sulfadiazine in animals like rats and guinea pigs. This process is influenced by dietary nitrate and nitrite, suggesting a relationship between diet and drug metabolism (Woolley & Sigel, 1982).

7. Synthesis and Antimicrobial Activity

Synthesis studies of 2-benzenesulfonamidopyrimidines have shown that these compounds have antimicrobial activity. This further emphasizes their potential in developing new antimicrobial agents (Kartik et al., 2014).

Safety And Hazards

The safety data sheet for 2-Benzenesulfonamidopyrimidine indicates that it has acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

While specific future directions for 2-Benzenesulfonamidopyrimidine were not found, research in the field of sulfonamides continues to evolve, with ongoing studies exploring their potential applications in various areas of life sciences, medical sciences, and industrial chemistry .

properties

IUPAC Name

N-pyrimidin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-16(15,9-5-2-1-3-6-9)13-10-11-7-4-8-12-10/h1-8H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLNLYCFFWMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168217
Record name 2-Benzenesulfonamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzenesulfonamidopyrimidine

CAS RN

16699-12-0
Record name 2-Benzenesulfonamidopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzenesulfonamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZENESULFONAMIDOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56U088AYD6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JL Wooley Jr, CW Sigel - Life Sciences, 1982 - Elsevier
… to identification of two novel metabolites, 2-benzenesulfonamidopyrimidine (desN-H2SDZ) and 2… The major one, 2-benzenesulfonamidopyrimidine (desNH2SDZ) , was the predominant …
Number of citations: 20 www.sciencedirect.com
JL Woolley Jr, CW Sigel, CM Wels - Life sciences, 1980 - Elsevier
… , N4-acetyl SDZ, 4-hydroxy-SDZ, N4-acetyl-4-hydroxy SDZ and two novel metabolites that were identified by NMR and mass spectral analyses to be 2benzenesulfonamidopyrimidine …
Number of citations: 12 www.sciencedirect.com
S Brackett, E Waletzky, M Baker, CO Hughes… - The Journal of …, 1946 - JSTOR
… mode, since they were only incompletely antagonized by paraaminobenzoic acid and since 2-benzenesulfonamido-5-chloropyrimidine is active while 2-benzenesulfonamidopyrimidine …
Number of citations: 15 www.jstor.org
Y Kawada, E Hayashi, Y Katsuragi… - Plant And Cell …, 2023 - academic.oup.com
Folate, also known as vitamin B9, is an essential cofactor for a variety of enzymes and plays a crucial role in many biological processes. We previously reported that plastidial folate …
Number of citations: 3 academic.oup.com
JM Vandenbelt, L Doub - Journal of the American Chemical …, 1944 - ACS Publications
Several publications havedescribed the ultraviolet absorption spectra of sulfanilamide derivatives, 1· 2· 3· 4 but very little has been done toward identification and characterization of the …
Number of citations: 29 pubs.acs.org
CW Sigel - Inhibition of folate metabolism in chemotherapy: the …, 1983 - Springer
… established the presence of SDZ, N4 -acetylSDZ, 4-l;lydroxy-SDZ, and N4-acetyl-4-hydroxy-SDZ and two novel deaminated metabolites shown to be 2-benzenesulfonamidopyrimidine (…
Number of citations: 26 link.springer.com
WD McPhee, FJ Ball - Journal of the American Chemical Society, 1944 - ACS Publications
… Bottom—2-benzenesulfonamidopyrimidine: …
Number of citations: 1 pubs.acs.org

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